![molecular formula C9H10ClFO2S B2800081 3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride CAS No. 1785259-40-6](/img/structure/B2800081.png)
3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H10ClFO2S . It has a molecular weight of 236.69 .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride consists of a benzene ring with three methyl groups, a sulfonyl chloride group, and a fluorine atom . The exact positions of these groups on the benzene ring can be inferred from the name of the compound.Scientific Research Applications
- 3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride is commonly used in peptide chemistry. It serves as a reagent for intramolecular acylation and lactonization reactions . Researchers utilize it to protect amino groups during peptide synthesis, preventing unwanted side reactions.
- The fluoro-substituted benzene ring in this compound makes it an excellent electrophile for arylation reactions. It can be employed in cross-coupling reactions with various nucleophiles (e.g., amines, organometallics) to form C–C bonds .
- Amino acids contain reactive functional groups (e.g., amino and carboxyl groups). Researchers use this compound to protect the amino group during peptide synthesis, ensuring selective reactions at other sites .
- The fluoro substituent provides a handle for further functionalization. Researchers can introduce additional substituents or modify the molecule for specific purposes .
- The sulfonyl chloride moiety readily reacts with amines to form sulfonamides. This reaction can be useful in the synthesis of bioactive molecules .
Peptide Synthesis and Protection:
Arylation and Coupling Reactions:
Protecting Group for Amino Acids:
Fluorinated Building Block:
Sulfonamide Formation:
properties
IUPAC Name |
3-fluoro-2,4,6-trimethylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO2S/c1-5-4-6(2)9(14(10,12)13)7(3)8(5)11/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWRQBDMMUXIQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)C)S(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.